molecular formula C9H13NO2 B8486213 (2,6-Dimethylpyridine-3,5-diyl)dimethanol

(2,6-Dimethylpyridine-3,5-diyl)dimethanol

Cat. No.: B8486213
M. Wt: 167.20 g/mol
InChI Key: GXUYKKQPHHFXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylpyridine-3,5-diyl)dimethanol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylpyridine-3,5-diyl)dimethanol typically involves the hydroxymethylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced waste compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylpyridine-3,5-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 5-Carboxy-2,6-dimethylpyridine

    Reduction: 5-Hydroxymethyl-2,6-dimethylpyridin-3-yl-methanol

    Substitution: Various substituted pyridines depending on the reagent used

Scientific Research Applications

(2,6-Dimethylpyridine-3,5-diyl)dimethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpyridine-3,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl-2,4,6-trimethyl-pyridin-3-yl-methanol
  • 2,5-Dihydroxymethylpyridine
  • 5-Bromo-2-hydroxymethyl-pyridin-3-yl-methanol

Uniqueness

(2,6-Dimethylpyridine-3,5-diyl)dimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and dimethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

[5-(hydroxymethyl)-2,6-dimethylpyridin-3-yl]methanol

InChI

InChI=1S/C9H13NO2/c1-6-8(4-11)3-9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3

InChI Key

GXUYKKQPHHFXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a ice-cooled mixture of lithium aluminum hydride (95%) (6.7 g, 168 mmol) in anhydrous diethyl ether (750 mL) is added a solution of 2,6-dimethyl-pyridine-3,5-dicarboxylic acid diethyl ester (31.5 g, 125 mmol) in diethyl ether (250 mL) via cannula under a stream of nitrogen. After the addition is complete, the reaction mixture is warmed to 40° C. for 0.5 h. After cooling to 0° C., water (50 mL) is added slowly under a stream of nitrogen. The resulting solids are filtered, washed with diethyl ether (250 mL), suspended in methanol (700 mL) and warmed to a gentle reflux (1 h). The remaining aluminum salts are filtered hot and washed with hot methanol (200 mL). The filtrate is concentrated and dried in vacuo to afford 5-hydroxymethyl-2,6-dimethyl-pyridin-3-yl-methanol as a white solid and is used in the subsequent step without further purification: Rf 0.16 (10% methanol in chloroform); 1H NMR (DMSO-d6, 300 MHz) δ 7.62 (s, 1 H), 4.45 (s, 4 H), 2.34 (s, 6 H); ESI-LCMS m/z calcd for C9H13NO2: 167.1; found 168.0 (M+1)+.
[Compound]
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0 (± 1) mol
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6.7 g
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Reaction Step Two
Quantity
750 mL
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Quantity
31.5 g
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Reaction Step Three
Quantity
250 mL
Type
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Name
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50 mL
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Reaction Step Four

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